molecular formula C12H14O5 B8281777 4-ethoxy-3-ethoxycarbonylbenzoic acid

4-ethoxy-3-ethoxycarbonylbenzoic acid

Cat. No.: B8281777
M. Wt: 238.24 g/mol
InChI Key: GOWFOGHZBRUIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-ethoxycarbonylbenzoic acid is an organic compound with the molecular formula C11H12O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethoxy and ethoxycarbonyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-ethoxycarbonylbenzoic acid typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The general reaction scheme is as follows:

4-Hydroxybenzoic acid+EthanolH2SO44-Ethoxy-3-ethoxycarbonylbenzoic acid\text{4-Hydroxybenzoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} 4-Hydroxybenzoic acid+EthanolH2​SO4​​4-Ethoxy-3-ethoxycarbonylbenzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-ethoxycarbonylbenzoic acid undergoes various chemical reactions, including:

    Esterification: The compound can be further esterified with different alcohols to form a variety of esters.

    Hydrolysis: In the presence of a strong acid or base, the ester groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Esterification: Sulfuric acid or hydrochloric acid as catalysts, reflux conditions.

    Hydrolysis: Sodium hydroxide or hydrochloric acid, elevated temperatures.

    Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products

    Hydrolysis: 4-hydroxybenzoic acid and ethanol.

    Substitution: Depending on the nucleophile used, products can include 4-amino-3-ethoxycarbonylbenzoic acid or 4-thio-3-ethoxycarbonylbenzoic acid.

Scientific Research Applications

4-ethoxy-3-ethoxycarbonylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body to release active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-ethoxycarbonylbenzoic acid depends on the specific application and the chemical environment. In general, the compound can act as a precursor to other active molecules through hydrolysis or substitution reactions. The ethoxy and ethoxycarbonyl groups can be cleaved or modified to release active species that interact with biological targets or participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxybenzoic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain chemical reactions.

    3-ethoxycarbonylbenzoic acid: Lacks the ethoxy group, which can affect its reactivity and applications.

    4-hydroxybenzoic acid: The parent compound, which can be modified to produce various derivatives, including 4-ethoxy-3-ethoxycarbonylbenzoic acid.

Uniqueness

This compound is unique due to the presence of both ethoxy and ethoxycarbonyl groups on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs. The compound’s ability to undergo esterification, hydrolysis, and substitution reactions makes it a valuable intermediate in organic synthesis and industrial processes.

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

4-ethoxy-3-ethoxycarbonylbenzoic acid

InChI

InChI=1S/C12H14O5/c1-3-16-10-6-5-8(11(13)14)7-9(10)12(15)17-4-2/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

GOWFOGHZBRUIAB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 2-ethoxy-5-formyl-benzoic acid ethyl ester (1.0 g, 4.5 mmol) in 10 mL of dimethylformamide was added dropwise sulfamic acid (610.4 mg, 6.3 mmol) in 5 mL of water. After addition of sulfamic acid, sodium chlorite (737.2 mg, 8.2 mmol) in 5 mL of water was added dropwise. Reaction was allowed to stir for 2 h at room temperature. Reaction was diluted with brine and extracted with ethyl acetate. Organic extract was dried with anhydrous magnesium sulfate, filtered and concentrated in vacuo to give 4-ethoxy isopthalic acid 3-ethyl ester as a white solid (900 mg, 84%). LC-MS: 239.2 [(M+H)+].
Name
2-ethoxy-5-formyl-benzoic acid ethyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
610.4 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
737.2 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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